Cas no 875189-95-0 (methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate)

Methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate is a specialized organic compound featuring a unique combination of functional groups, including a carbamothioyl moiety and a 4-methylpiperidine-1-carbonyl substituent. Its structural complexity makes it valuable for applications in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate in the synthesis of bioactive molecules. The presence of both ester and amide functionalities enhances its reactivity, enabling selective modifications for targeted drug design. This compound’s well-defined molecular architecture offers advantages in precision synthesis and derivatization, supporting its use in developing novel therapeutic agents or biochemical probes. Its stability under controlled conditions further ensures reliable performance in research settings.
methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate structure
875189-95-0 structure
Product Name:methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate
CAS No:875189-95-0
MF:C19H25N3O4S
MW:391.484503507614
CID:5438488
Update Time:2025-06-09

methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate
    • methyl 4-{[({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonothioyl]amino}-4-oxobutanoate
    • methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate
    • Inchi: 1S/C19H25N3O4S/c1-13-9-11-22(12-10-13)18(25)14-5-3-4-6-15(14)20-19(27)21-16(23)7-8-17(24)26-2/h3-6,13H,7-12H2,1-2H3,(H2,20,21,23,27)
    • InChI Key: WMXKCVBORXMEIJ-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CCC(NC(NC1=CC=CC=C1C(N1CCC(C)CC1)=O)=S)=O

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methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate Related Literature

Additional information on methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate

Research Brief on Methyl 4-({2-(4-Methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate (CAS: 875189-95-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small-molecule compounds with potential therapeutic applications. Among these, methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate (CAS: 875189-95-0) has emerged as a compound of interest due to its unique structural features and biological activity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug discovery.

The compound, methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate, features a complex molecular architecture that combines a 4-methylpiperidine moiety with a carbamothioyl group and a butanoate ester. This structural diversity suggests potential interactions with biological targets, such as enzymes or receptors, making it a promising candidate for further investigation. Recent studies have explored its synthesis via multi-step organic reactions, with a focus on optimizing yield and purity for pharmacological evaluation.

One of the key areas of research surrounding this compound is its potential role as a modulator of specific biological pathways. Preliminary in vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory and metabolic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate exhibited moderate inhibitory activity against a subset of kinases, suggesting its utility in targeting kinase-driven diseases such as cancer and autoimmune disorders.

Further investigations into the compound's mechanism of action have employed computational modeling and X-ray crystallography to elucidate its binding interactions with target proteins. These studies revealed that the 4-methylpiperidine and carbamothioyl groups play critical roles in stabilizing the compound within the active sites of target enzymes. Such insights are invaluable for structure-activity relationship (SAR) studies aimed at designing derivatives with enhanced potency and selectivity.

In addition to its enzymatic inhibition properties, methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate has also been evaluated for its pharmacokinetic profile. Recent preclinical studies have assessed its absorption, distribution, metabolism, and excretion (ADME) characteristics, revealing favorable oral bioavailability and metabolic stability in rodent models. These findings support its potential as a lead compound for further drug development.

Despite these promising results, challenges remain in translating this compound into clinical applications. Issues such as off-target effects and toxicity profiles need to be addressed through rigorous in vivo studies. Additionally, synthetic scalability and cost-effectiveness must be considered for large-scale production. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles.

In conclusion, methyl 4-({2-(4-methylpiperidine-1-carbonyl)phenylcarbamothioyl}amino)-4-oxobutanoate (CAS: 875189-95-0) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features, combined with promising biological activity, position it as a potential candidate for therapeutic development. Future studies should focus on optimizing its pharmacological properties and exploring its applications in disease models to fully realize its therapeutic potential.

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